molecular formula C23H30N6O2S B458759 4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene CAS No. 374083-69-9

4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Cat. No.: B458759
CAS No.: 374083-69-9
M. Wt: 454.6g/mol
InChI Key: XSKJBLOKDHYPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-8-(4-methyl-1-piperidinyl)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine is a complex heterocyclic compound that features a unique fusion of multiple ring systems, including pyrano, pyrido, thieno, and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-8-(4-methyl-1-piperidinyl)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine scaffold, followed by the introduction of the piperidinyl and morpholinyl substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the fused ring systems.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-8-(4-methyl-1-piperidinyl)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl and morpholinyl groups using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated ring systems.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2,2-dimethyl-8-(4-methyl-1-piperidinyl)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-8-(4-methyl-1-piperidinyl)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-8-(4-methyl-1-piperidinyl)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine
  • 2,2-dimethyl-8-(4-methyl-1-piperidinyl)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine

Uniqueness

The uniqueness of 2,2-dimethyl-8-(4-methyl-1-piperidinyl)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine lies in its complex fused ring system, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

374083-69-9

Molecular Formula

C23H30N6O2S

Molecular Weight

454.6g/mol

IUPAC Name

4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C23H30N6O2S/c1-14-4-6-28(7-5-14)21-19-18(25-27-26-21)17-15-12-23(2,3)31-13-16(15)20(24-22(17)32-19)29-8-10-30-11-9-29/h14H,4-13H2,1-3H3

InChI Key

XSKJBLOKDHYPDD-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NN=NC3=C2SC4=C3C5=C(COC(C5)(C)C)C(=N4)N6CCOCC6

Canonical SMILES

CC1CCN(CC1)C2=NN=NC3=C2SC4=C3C5=C(COC(C5)(C)C)C(=N4)N6CCOCC6

Origin of Product

United States

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